molecular formula C7H7NO4 B14856608 6-Hydroxy-4-methoxypyridine-2-carboxylic acid

6-Hydroxy-4-methoxypyridine-2-carboxylic acid

Cat. No.: B14856608
M. Wt: 169.13 g/mol
InChI Key: HWCLSCWVELRRKP-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methoxypyridine-2-carboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids It is characterized by a hydroxyl group at the 6th position, a methoxy group at the 4th position, and a carboxylic acid group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methoxypyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydroxylation and methoxylation of pyridine derivatives. For instance, starting from 2-chloro-4-methoxypyridine, the compound can be synthesized by introducing a hydroxyl group at the 6th position through a nucleophilic substitution reaction using a suitable hydroxylating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methoxylation, and hydroxylation of pyridine derivatives, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

6-Hydroxy-4-methoxypyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also form ionic bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-methoxypyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the pyridine ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

4-methoxy-6-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-12-4-2-5(7(10)11)8-6(9)3-4/h2-3H,1H3,(H,8,9)(H,10,11)

InChI Key

HWCLSCWVELRRKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NC(=C1)C(=O)O

Origin of Product

United States

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